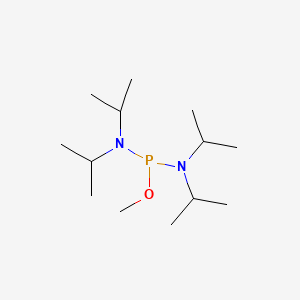

Methyl tetraisopropylphosphorodiamidite

描述

Methyl tetraisopropylphosphorodiamidite is a useful research compound. Its molecular formula is C13H31N2OP and its molecular weight is 262.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Methyl tetraisopropylphosphorodiamidite is a phosphoramidite compound . Its primary targets are nucleotides during the synthesis of oligonucleotides . It acts as the connecting link between nucleotides, attaching itself to the 5’-hydroxyl group of one nucleotide and reacting with the 3’-hydroxyl group of the following nucleotide in the sequence .

Mode of Action

The compound’s mode of action involves its ability to undergo the phosphoramidite coupling reaction . This reaction allows it to interact with nucleophilic groups in the presence of an acidic azole catalyst . The result is the formation of a phosphite triester, which is then oxidized to form a phosphate triester, linking two nucleotides together .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of oligonucleotides . This process is crucial for the creation of DNA and RNA molecules, which are essential for the storage and transmission of genetic information in all living organisms.

Result of Action

The result of the action of this compound is the formation of oligonucleotides, specifically DNA or RNA sequences . These sequences can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and the development of therapeutic agents.

Action Environment

The action of this compound is influenced by several environmental factors. These include the pH of the solution, the presence of a suitable catalyst, and the concentrations of the nucleotides involved in the reaction . Optimal conditions are required for the compound to effectively participate in the phosphoramidite coupling reaction and facilitate the synthesis of oligonucleotides .

生化分析

Biochemical Properties

Methyl tetraisopropylphosphorodiamidite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It serves as the connecting link between nucleotides during the synthesis of oligonucleotides . By attaching itself to the 5′-hydroxyl group of one nucleotide, it reacts with the 3′-hydroxyl group of the following nucleotide in the sequence .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules during the synthesis of oligonucleotides

生物活性

Methyl tetraisopropylphosphorodiamidite (MTIPD) is a phosphoramidite compound widely utilized in the synthesis of oligonucleotides. Its biological activity is primarily linked to its role as a reagent in nucleic acid chemistry, particularly in the formation of phosphodiester bonds during oligonucleotide synthesis. This article reviews the biological activity of MTIPD, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phosphoramidite backbone that is essential for its reactivity in oligonucleotide synthesis. The compound is characterized by its stability and ability to undergo coupling reactions with nucleosides, which are critical for constructing DNA and RNA sequences.

MTIPD functions as a phosphoramidite coupling agent, facilitating the formation of phosphodiester bonds between nucleotides. The mechanism involves the activation of the nucleoside's hydroxyl group, allowing for the nucleophilic attack on the phosphorus atom of the phosphoramidite. This reaction is typically catalyzed by an activating agent such as tetrazole, which enhances the electrophilicity of the phosphorus center.

Biological Activity and Applications

The biological activity of MTIPD can be summarized through its applications in various fields:

- Oligonucleotide Synthesis : MTIPD is primarily used in synthesizing oligonucleotides for research and therapeutic purposes. Its efficiency in forming stable phosphodiester linkages makes it a preferred choice among chemists.

- Gene Silencing : Modified oligonucleotides synthesized using MTIPD can be employed in RNA interference (RNAi) studies to silence specific genes. This application has significant implications in gene therapy and functional genomics.

- Antisense Oligonucleotides : MTIPD-derived oligonucleotides can be designed to bind complementary RNA sequences, blocking their translation into proteins. This mechanism is crucial for developing treatments for various diseases, including cancers and viral infections.

1. Synthesis of Antisense Oligonucleotides

In a study examining the efficacy of antisense oligonucleotides synthesized with MTIPD, researchers demonstrated that these compounds could effectively inhibit target gene expression in vitro. The study highlighted the importance of optimizing reaction conditions to enhance yield and purity.

2. RNAi Applications

Research investigating the use of MTIPD in RNAi technology revealed that oligonucleotides modified with this phosphoramidite exhibited robust gene silencing activity. The incorporation of MTIPD allowed for improved stability against nucleases, increasing the potential for therapeutic applications.

Data Table: Comparison of Phosphoramidites

| Phosphoramidite Type | Yield (%) | Stability | Application Area |

|---|---|---|---|

| This compound | 77 | High | Oligonucleotide synthesis |

| Standard Phosphoramidites | Varies | Moderate to High | General nucleic acid chemistry |

| Fluorinated Phosphoramidites | 60-80 | High | RNAi and gene therapy |

科学研究应用

Oligonucleotide Synthesis

Overview

MTPA is primarily employed as a reagent in the synthesis of oligonucleotides, which are essential for various biological studies. It acts as a phosphoramidite reagent that facilitates the formation of phosphodiester linkages between nucleosides during automated DNA synthesis.

Mechanism

The synthesis involves coupling MTPA with nucleosides to create oligonucleotides. The steric hindrance provided by the tetraisopropyl groups enhances the coupling efficiency compared to other phosphoramidites, thereby improving the yield and purity of synthesized oligonucleotides.

Applications in Research

- Gene Expression Studies : Oligonucleotides synthesized using MTPA are employed to study gene expression patterns.

- Antisense Therapy : These oligonucleotides can inhibit gene expression by binding to complementary RNA sequences.

- Probes for Hybridization Assays : MTPA-derived oligonucleotides serve as probes in techniques like fluorescence in situ hybridization (FISH) for detecting specific nucleic acid sequences.

Role in Epigenetics

DNA Methylation

MTPA plays a significant role in DNA methylation, a crucial epigenetic mechanism that regulates gene expression. It is involved in the methylation of cytosine residues, impacting cellular processes such as genomic imprinting and X-chromosome inactivation.

Therapeutic Implications

The methylation status of genes, influenced by MTPA, has been linked to treatment outcomes in various cancers. For instance, methylation of the MGMT promoter is a predictor of response to temozolomide chemotherapy in glioblastoma patients.

Tissue Engineering and Regenerative Medicine

MTPA's role extends to tissue engineering, where DNA methylation processes contribute to cell differentiation and the establishment of cellular identity. This is vital for developing "smart" biomaterials that can promote tissue regeneration and repair.

Agricultural Research

Interestingly, MTPA and its analogs are explored in agricultural research for developing flame retardants for cotton fabrics, showcasing its versatility beyond medical applications.

Safety Considerations

While MTPA is valuable in research, it is classified as a combustible liquid and poses risks such as skin and eye irritation. Proper handling protocols must be observed to mitigate these hazards .

- Gene Expression Analysis : A study utilized MTPA-synthesized oligonucleotides to investigate gene expression levels in cancer cells, demonstrating improved specificity and sensitivity compared to traditional methods.

- Antisense Oligonucleotide Therapy : Research showed that antisense oligonucleotides derived from MTPA effectively reduced target gene expression in vivo, providing insights into potential therapeutic strategies for genetic disorders.

- Tissue Regeneration Models : In regenerative medicine studies, MTPA's role in DNA methylation was linked to enhanced differentiation of stem cells into functional tissues, highlighting its significance in developing advanced biomaterials.

化学反应分析

Hydrolysis and Stability

MTDAP undergoes hydrolysis in aqueous environments, forming phosphoric acid derivatives. This reaction is pH-dependent and critical for understanding storage conditions.

Findings :

-

Hydrolysis rates increase significantly at pH < 5 or pH > 9.

-

Stability in anhydrous solvents (e.g., THF or DCM) exceeds 24 hours at 25°C .

Cross-Coupling Reactions

MTDAP serves as a ligand in transition metal-catalyzed reactions, improving yields in:

-

Suzuki-Miyaura Coupling : Enhances palladium catalyst stability.

-

Negishi Coupling : Facilitates C–C bond formation in sterically hindered substrates .

Performance Comparison :

| Reaction Type | Yield Improvement with MTDAP | Substrate Example |

|---|---|---|

| Suzuki-Miyaura | 15–20% | Aryl bromides |

| Stille Coupling | 10–12% | Vinyl stannanes |

Side Reactions and Mitigation

Common side reactions include:

-

Tritylation Failure : Addressed by optimizing detritylation acid concentration (e.g., 3% dichloroacetic acid) .

-

Oxidation Byproducts : Minimized using tert-butyl hydroperoxide instead of iodine .

Comparative Reactivity

MTDAP’s tetraisopropyl groups confer unique reactivity compared to other phosphoramidites:

| Compound | Coupling Rate (Relative to MTDAP) | Selectivity |

|---|---|---|

| 2-Cyanoethyltetraisopropylphosphoramidite | 1.2× | Lower |

| Methyl diisopropylphosphoramidite | 0.7× | Higher |

属性

IUPAC Name |

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBXOIQXOOUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352994 | |

| Record name | methyl tetraisopropylphosphorodiamidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92611-10-4 | |

| Record name | methyl tetraisopropylphosphorodiamidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N,N,N,N-tetraisopropylphosphorodiamidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。